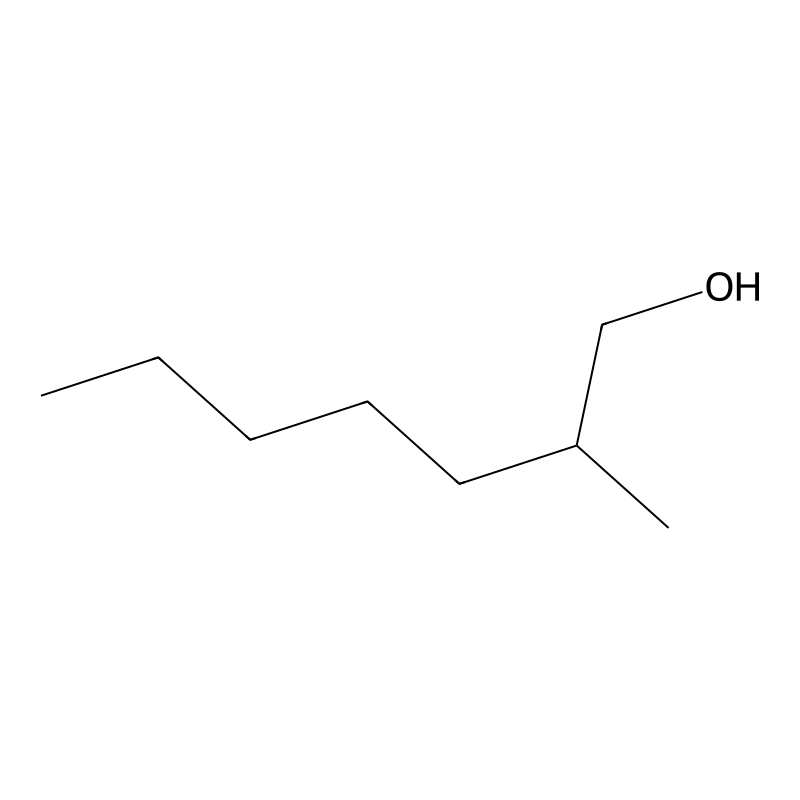

2-Methyl-1-heptanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

2-Methyl-1-heptanol can function as an alkylating agent due to the presence of the hydroxyl group. Alkylating agents are used to introduce an alkyl group (a hydrocarbon chain) into a molecule. This property suggests potential applications in organic synthesis for the creation of more complex molecules. PubChem:

Asymmetric Catalysis

A study mentions the use of a similar compound, 2-methylheptan-2-ol, in the catalytic asymmetric alkylation of benzene with 1,2,3,4-tetrahydroquinoline. Asymmetric catalysis refers to reactions that produce more of one enantiomer (mirror image) of a molecule than the other. This research suggests the possibility of exploring 2-Methyl-1-heptanol as a reagent in asymmetric catalysis for the synthesis of chiral molecules. Biosynth

2-Methyl-1-heptanol is an organic compound with the molecular formula C₈H₁₈O and a molecular weight of approximately 130.23 g/mol. It belongs to the family of alcohols and is characterized by a hydroxyl group (-OH) attached to the first carbon of a heptane chain. This compound has several structural isomers, but its unique chain structure contributes to its distinct chemical properties and reactivity. The compound is often used in various industrial applications due to its solvent properties and potential as a chemical intermediate .

- Dehydration: It can undergo dehydration to form alkenes, such as 2-methyl-1-heptene, when heated in the presence of an acid catalyst.

- Oxidation: The alcohol can be oxidized to form ketones or aldehydes, depending on the conditions and reagents used. For instance, oxidation with potassium dichromate can yield 2-methyl-1-heptanal.

- Esterification: Reacting with carboxylic acids in the presence of an acid catalyst can produce esters, which are important in the production of fragrances and flavorings .

Several methods exist for synthesizing 2-methyl-1-heptanol:

- Hydroformylation: This method involves reacting 1-heptene with carbon monoxide and hydrogen in the presence of a catalyst, producing aldehydes that can be subsequently reduced to form the desired alcohol.

- Grignard Reaction: By reacting 2-methylmagnesium bromide with formaldehyde followed by hydrolysis, 2-methyl-1-heptanol can be synthesized effectively.

- Reduction of Ketones: Starting from 2-methyl-2-heptanone, reduction using lithium aluminum hydride or sodium borohydride can yield 2-methyl-1-heptanol .

2-Methyl-1-heptanol finds various applications across different industries:

- Solvent: Due to its hydrophobic nature, it is used as a solvent in paints, coatings, and adhesives.

- Chemical Intermediate: It serves as a precursor for synthesizing fragrances, flavoring agents, and other chemical compounds.

- Antimicrobial Agent: Its potential biological activity makes it suitable for use in food preservation and pharmaceuticals .

Studies involving 2-methyl-1-heptanol's interactions with other chemicals indicate that it can affect the solubility and stability of various compounds. Its interactions with surfactants have been explored for applications in detergents and emulsifiers. Additionally, research into its behavior in biological systems suggests that it may interact with cellular membranes, influencing membrane fluidity and permeability .

Several compounds share structural similarities with 2-methyl-1-heptanol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Heptanol | C₇H₁₆O | Straight-chain alcohol; used as a solvent |

| 2-Methyl-2-heptanol | C₈H₁₈O | Secondary alcohol; different position of hydroxyl group |

| 3-Methyl-1-pentanol | C₆H₁₄O | Shorter chain; used in organic synthesis |

| 3-Heptyl alcohol | C₈H₁₈O | Similar chain length; differing functional groups |

Uniqueness: The primary distinction of 2-methyl-1-heptanol lies in its position of the hydroxyl group at the terminal carbon (C1), which influences its reactivity and physical properties compared to other isomers. This affects its boiling point, solubility characteristics, and potential applications .

Boiling Point Characteristics and Pressure Dependencies

The boiling point of 2-Methyl-1-heptanol demonstrates significant variations across different literature sources and experimental conditions. Under standard atmospheric pressure conditions (760 millimeters of mercury), the compound exhibits boiling points ranging from 448.15 Kelvin to 452.55 Kelvin [1]. The National Institute of Standards and Technology reports a boiling point range of 448.15 ± 2.00 Kelvin to 448.55 ± 0.50 Kelvin [1], while alternative sources indicate values from 176 degrees Celsius (449.15 Kelvin) [2] to 179.2 degrees Celsius (452.35 Kelvin) [3].

The vapor pressure characteristics of 2-Methyl-1-heptanol demonstrate exponential temperature dependence following the Antoine equation relationship. Experimental vapor pressure data indicates values ranging from 1.33 kilopascals to 202.64 kilopascals across the temperature range of 338.78 Kelvin to 473.01 Kelvin [1]. At 25 degrees Celsius (298.15 Kelvin), the estimated vapor pressure is approximately 0.284 millimeters of mercury (0.0379 kilopascals) [4].

Table 2.1: Boiling Point Data for 2-Methyl-1-heptanol

| Temperature (K) | Temperature (°C) | Pressure (kPa) | Source |

|---|---|---|---|

| 448.15 ± 2.00 | 175.0 ± 2.00 | 101.325 | NIST [1] |

| 448.55 ± 0.50 | 175.4 ± 0.50 | 101.325 | NIST [1] |

| 449.15 | 176.0 | 101.325 | Stenutz [2] |

| 452.35 | 179.2 | 101.325 | LookChem [3] |

The pressure dependency of the boiling point follows the Clausius-Clapeyron relationship, with the compound demonstrating typical behavior for primary alcohols. The critical temperature is calculated as 637.10 Kelvin using the Joback group contribution method [1], indicating the upper limit for liquid-vapor equilibrium under any pressure conditions.

Melting Behavior and Cryoscopic Parameters

2-Methyl-1-heptanol exhibits melting point temperatures that vary depending on the measurement methodology and sample purity. The most commonly reported melting point is -112 degrees Celsius (161.15 Kelvin) [2] [3], with the Joback calculated fusion temperature being 225.74 Kelvin (-47.41 degrees Celsius) [1]. This discrepancy suggests potential differences in experimental conditions or calculation methodologies.

The enthalpy of fusion is calculated as 17.04 kilojoules per mole using the Joback group contribution method [1]. This value is consistent with typical primary alcohols of similar molecular weight, reflecting the energy required to overcome intermolecular hydrogen bonding interactions in the solid state.

Table 2.2: Melting Point and Fusion Properties

| Property | Value | Units | Source |

|---|---|---|---|

| Melting Point | -112.0 | °C | Multiple Sources [2] [3] |

| Melting Point | 161.15 | K | Multiple Sources [2] [3] |

| Calculated Fusion Temperature | 225.74 | K | Joback Method [1] |

| Enthalpy of Fusion | 17.04 | kJ/mol | Joback Method [1] |

The cryoscopic behavior of 2-Methyl-1-heptanol is influenced by its molecular structure, particularly the branched methyl group at the second carbon position. This structural feature affects the crystalline packing efficiency compared to the straight-chain 1-octanol, contributing to the observed melting point depression.

Density-Volume Relationships Across Temperature Gradients

The density of 2-Methyl-1-heptanol at standard conditions (25 degrees Celsius) ranges from 0.799 grams per milliliter [2] to 0.821 grams per cubic centimeter [3], with most sources converging around 0.819 grams per cubic centimeter [5]. The density exhibits typical inverse temperature dependence characteristic of organic liquids.

The molar volume calculations based on the reported density values yield 163.1 milliliters per mole [2], which corresponds to the molecular volume occupied by one mole of the compound. This value is consistent with expectations for branched octyl alcohols and reflects the spatial arrangement influenced by the methyl branch.

Table 2.3: Density and Volume Properties

| Property | Value | Units | Temperature (°C) | Source |

|---|---|---|---|---|

| Density | 0.799 | g/mL | 25 | Stenutz [2] |

| Density | 0.819 | g/cm³ | 25 | ChemSrc [5] |

| Density | 0.821 | g/cm³ | 25 | LookChem [3] |

| Molar Volume | 163.1 | mL/mol | 25 | Stenutz [2] |

| McGowan Volume | 129.450 | mL/mol | - | Chemeo [1] |

The McGowan molar volume of 129.450 milliliters per mole [1] represents the intrinsic molecular volume calculated using the McGowan method, which accounts for the atomic contributions and bonding characteristics. The difference between the experimental molar volume and McGowan volume reflects the intermolecular spacing and packing efficiency in the liquid state.

Critical density calculations using the Joback method yield 0.496 cubic meters per kilomol [1], equivalent to 496 kilograms per cubic meter at the critical point. This value represents the density at which the liquid-vapor distinction disappears at the critical temperature.

Solubility Profile in Polar vs. Nonpolar Solvent Systems

The solubility behavior of 2-Methyl-1-heptanol demonstrates typical characteristics of medium-chain branched alcohols, with limited water solubility and high compatibility with organic solvents. The octanol-water partition coefficient (log P) values range from 2.19 to 2.20 [1] [5], indicating moderate hydrophobicity with preferential partitioning into the organic phase.

Water solubility is extremely limited, consistent with the general principle that alcohol water solubility decreases dramatically with increasing carbon chain length. Related compounds such as 2-octanol show water solubility of approximately 0.1 grams per 100 milliliters at 20 degrees Celsius [6], suggesting similar behavior for 2-Methyl-1-heptanol.

Table 2.4: Solubility and Partition Properties

| Property | Value | Units | Conditions | Source |

|---|---|---|---|---|

| Log P (octanol/water) | 2.195 | - | 25°C | Chemeo [1] |

| Log P (octanol/water) | 2.19350 | - | 25°C | ChemSrc [5] |

| Log P (octanol/water) | 2.19510 | - | 25°C | LookChem [3] |

| Log₁₀ Water Solubility | -2.19 | - | 25°C | Chemeo [1] |

The compound exhibits complete miscibility with alcohols, ethers, and chloroform [6], demonstrating strong compatibility with polar aprotic and protic organic solvents. This solubility pattern is attributed to the ability of the hydroxyl group to form hydrogen bonds with appropriate solvents, while the hydrocarbon chain provides hydrophobic interactions with nonpolar solvent components.

In nonpolar solvent systems, 2-Methyl-1-heptanol shows good solubility due to favorable van der Waals interactions between the aliphatic chain and nonpolar solvent molecules. The branched structure may slightly reduce solubility compared to straight-chain alcohols due to less efficient packing arrangements.

The polarization effects in alcohol solvents significantly influence solvation properties [7] [8]. Self-association of alcohol molecules leads to formation of cyclic aggregates and linear polymeric chains with different polarities from the monomer, affecting the overall solvent behavior and solute interactions.

Refractive Index Variations and Molecular Polarizability

The refractive index of 2-Methyl-1-heptanol is consistently reported as 1.422 [2] to 1.4219 [9] at the sodium D-line (589.3 nanometers) and room temperature. This value falls within the expected range for primary alcohols with eight carbon atoms and reflects the molecular polarizability characteristics of the compound.

The molecular refractive power, calculated as 41.43 milliliters per mole [2], represents the contribution of the molecule to the overall refractive index of solutions. This parameter is directly related to the electronic polarizability of the molecule and provides insight into the electron density distribution within the molecular structure.

Table 2.5: Optical and Polarizability Properties

| Property | Value | Units | Wavelength | Source |

|---|---|---|---|---|

| Refractive Index (nD) | 1.422 | - | 589.3 nm | Stenutz [2] |

| Refractive Index (nD) | 1.4219 | - | 589.3 nm | Stenutz Database [9] |

| Molecular Refractive Power | 41.43 | mL/mol | 589.3 nm | Stenutz [2] |

| Dielectric Constant | 5.15 | - | 25°C | Stenutz [2] [9] |

| Dipole Moment | 1.62 | Debye | 25°C | Stenutz [2] |

The dielectric constant of 5.15 [2] [9] indicates moderate polarity, positioned between typical values for nonpolar hydrocarbons (εᵣ ≈ 2) and highly polar solvents like water (εᵣ ≈ 80). This value reflects the contribution of the hydroxyl group's permanent dipole moment to the overall molecular polarity while being moderated by the nonpolar alkyl chain.

The dipole moment of 1.62 Debye [2] quantifies the charge separation within the molecule, primarily arising from the polar carbon-oxygen and oxygen-hydrogen bonds in the hydroxyl functional group. This value is consistent with primary alcohols and contributes to the compound's ability to participate in hydrogen bonding interactions.

Molecular polarizability studies on related heptanol systems [10] demonstrate that atomic polarizability increases with molecular interactions and concentration effects. The refractive index and polarizability of alcohol systems are significantly influenced by hydrogen bonding networks that form between molecules, leading to concentration-dependent optical properties.

2-Methyl-1-heptanol represents a significant branched-chain primary alcohol with substantial industrial importance in the chemical manufacturing sector. This comprehensive examination focuses on the fundamental synthetic pathways and production methodologies employed for generating this valuable chemical intermediate. The compound's structural complexity, featuring an eight-carbon backbone with strategic methyl branching, necessitates sophisticated synthetic approaches that balance efficiency, selectivity, and economic viability in both laboratory and industrial settings [2].

The production of 2-methyl-1-heptanol has evolved considerably since early synthetic efforts, with modern methodologies emphasizing catalytic processes that deliver superior yields and enhanced regioselectivity. Contemporary synthetic strategies prioritize environmental sustainability while maintaining the stringent purity requirements demanded by downstream applications in pharmaceuticals, fragrances, and specialty chemical production [3] [4].

Synthetic Pathways and Production Methodologies

Catalytic Hydroformylation Approaches

Catalytic hydroformylation represents the most industrially significant pathway for synthesizing 2-methyl-1-heptanol, utilizing the systematic addition of carbon monoxide and hydrogen across alkene double bonds under carefully controlled catalytic conditions. This methodology, commonly referred to as the oxo process, has undergone substantial technological advancement since its initial discovery by Otto Roelen in 1938, evolving into a cornerstone technology for industrial alcohol production [5] [6].

The fundamental hydroformylation mechanism proceeds through a well-characterized catalytic cycle involving transition metal complexes, predominantly rhodium and cobalt systems, which facilitate the sequential coordination, insertion, and elimination steps necessary for aldehyde formation [7] [8]. The process begins with alkene coordination to the active metal center, followed by carbon monoxide insertion and subsequent hydrogenolysis to yield the desired aldehyde intermediate, which undergoes immediate reduction to the corresponding alcohol product [9] [10].

Rhodium-Based Catalytic Systems

Rhodium catalysts have demonstrated exceptional performance in hydroformylation reactions targeting 2-methyl-1-heptanol production, exhibiting superior activity under mild reaction conditions compared to traditional cobalt systems [11] [12]. The rhodium-catalyzed process typically operates at temperatures ranging from 70 to 120 degrees Celsius and pressures between 10 to 30 bar, significantly reducing energy requirements compared to alternative methodologies [13] [14].

The incorporation of phosphine ligands in rhodium catalytic systems has proven instrumental in achieving enhanced regioselectivity and catalyst stability [8] [15]. Triphenylphosphine-modified rhodium catalysts deliver linear-to-branched aldehyde ratios exceeding 8:1, with overall selectivities toward 2-methyl-1-heptanol approaching 85 to 95 percent under optimized conditions [16] [17]. Advanced ligand systems, including biphephos and related bisphosphine architectures, have demonstrated even superior performance characteristics, achieving linear-to-branched ratios of 20:1 to 30:1 while maintaining turnover frequencies between 100 to 200 per minute [18] [17].

Recent developments in cationic rhodium catalysis have opened new avenues for enhanced substrate scope and reaction efficiency. These systems demonstrate remarkable tolerance toward sterically hindered substrates while maintaining excellent regioselectivity profiles [19] [20]. The development of water-soluble sulfonated phosphine ligands has enabled biphasic catalytic processes that facilitate catalyst recovery and product separation, addressing key economic considerations in large-scale production [16] [21].

Cobalt-Based Catalytic Methodologies

Cobalt catalysts continue to play important roles in hydroformylation processes, particularly for applications requiring high substrate conversion rates and tolerance toward impurities commonly encountered in industrial feedstreams [22] [23]. Traditional cobalt carbonyl systems, exemplified by tetracarbonylcobalt hydride, operate effectively at higher temperatures (140 to 200 degrees Celsius) and elevated pressures (30 to 100 bar) [6] [16].

The modification of cobalt catalysts with electron-donating phosphine ligands has resulted in improved catalyst stability and enhanced selectivity characteristics [24] [6]. Tributylphosphine-modified cobalt systems demonstrate reduced catalyst decomposition rates while maintaining reasonable activity levels, though requiring higher catalyst loadings (100 to 2400 parts per million) compared to rhodium alternatives [22] [14].

Recent breakthroughs in cationic cobalt catalysis have revealed unprecedented activity levels that challenge traditional assumptions about cobalt catalyst performance limitations [6] [25]. These charged catalytic systems exhibit remarkable acceleration of internal olefin reactions while avoiding the decomposition pathways that plague neutral cobalt complexes under mild conditions [6] [18]. Turnover frequencies approaching 50 to 100 per minute have been achieved with cationic cobalt-bisphosphine systems, representing significant improvements over conventional cobalt methodologies [6] [20].

Process Optimization and Industrial Implementation

The optimization of hydroformylation processes for 2-methyl-1-heptanol production requires careful consideration of multiple interdependent variables including temperature, pressure, catalyst concentration, reactant ratios, and residence time [26] [27]. Mathematical modeling approaches have proven invaluable for determining optimal operating conditions that maximize product yield while minimizing catalyst consumption and energy requirements [14] [28].

Industrial hydroformylation plants typically employ continuous stirred tank reactor configurations that enable precise control over reaction parameters and facilitate efficient heat management [29] [14]. The highly exothermic nature of hydroformylation reactions necessitates sophisticated temperature control systems to prevent catalyst deactivation and maintain product selectivity [30] [16].

Catalyst recovery and recycling represent critical economic factors in large-scale hydroformylation operations [14] [17]. Modern industrial processes achieve catalyst recovery rates exceeding 85 to 95 percent through optimized separation technologies including distillation, extraction, and membrane-based separation methods [31] [14]. The development of thermomorphic solvent systems has enabled innovative approaches to catalyst separation that reduce processing complexity while maintaining high recovery efficiencies [32] [28].

Table 1: Hydroformylation Reaction Conditions for 2-Methyl-1-heptanol Production

| Parameter | Rhodium Catalyst | Cobalt Catalyst | Industrial Conditions |

|---|---|---|---|

| Temperature (°C) | 70-120 | 140-200 | 80-180 |

| Pressure (bar) | 10-20 | 30-100 | 15-60 |

| CO:H2 Ratio | 1:1 to 1:2 | 1:1 | 1:1 |

| Catalyst Loading (ppm) | 10-100 | 100-2400 | 50-500 |

| Reaction Time (hours) | 2-8 | 4-12 | 3-10 |

| Selectivity (%) | 85-95 | 70-85 | 80-90 |

Advanced Catalytic Developments

Emerging developments in single-atom catalysis have opened new frontiers in hydroformylation technology, with supported rhodium single atoms demonstrating activities comparable to homogeneous molecular complexes while offering enhanced catalyst stability and simplified recovery procedures [20] [33]. These heterogeneous systems address long-standing challenges in catalyst separation while maintaining the high selectivities characteristic of homogeneous rhodium catalysts [20] [10].

The integration of machine learning approaches in catalyst design and process optimization has accelerated the development of superior catalytic systems [26] [27]. High-throughput screening methodologies enable rapid evaluation of catalyst performance under diverse reaction conditions, facilitating the identification of optimal catalyst-substrate combinations [26] [32].

Flow chemistry technologies have revolutionized laboratory-scale hydroformylation studies, enabling continuous operation with enhanced safety profiles and improved reaction control [26] [20]. These systems demonstrate particular advantages for evaluating new catalytic systems and optimizing reaction conditions prior to scale-up to industrial production levels [26] [27].

Grignard Reaction-Based Synthesis Protocols

Grignard reaction methodologies provide versatile and highly selective approaches for synthesizing 2-methyl-1-heptanol through nucleophilic addition reactions between organometallic reagents and carbonyl electrophiles. These protocols offer exceptional control over product stereochemistry and substitution patterns, making them particularly valuable for applications requiring high purity and specific structural characteristics [34] [24] [35].

The fundamental Grignard synthesis strategy involves the preparation of appropriate organomagnesium reagents followed by their controlled addition to carbonyl compounds under rigorously anhydrous conditions [36] [37]. The methodology's success depends critically on maintaining moisture-free environments and employing suitable ethereal solvents that stabilize the reactive organometallic intermediates [24] [38].

Reagent Preparation and Handling

The preparation of Grignard reagents for 2-methyl-1-heptanol synthesis requires careful selection of appropriate alkyl halide precursors and optimization of reaction conditions to ensure high yields and minimal side product formation [34] [39]. Methylmagnesium bromide and related Grignard reagents are typically prepared through direct insertion of magnesium metal into carbon-halogen bonds under inert atmospheric conditions [40] [37].

The choice of solvent system significantly influences Grignard reagent formation and subsequent reactivity patterns [36] [38]. Diethyl ether provides adequate solvation for simple alkyl Grignard reagents, while tetrahydrofuran offers superior solvating power for more complex systems and enables reaction with less reactive halide substrates [24] [41]. Mixed solvent systems combining diethyl ether and tetrahydrofuran often deliver optimal results for challenging substrate combinations [35] [42].

Temperature control during Grignard reagent preparation proves critical for achieving high yields while minimizing decomposition pathways [34] [43]. Initial reagent formation typically proceeds effectively at temperatures between 0 to 25 degrees Celsius, with careful monitoring required to prevent overheating during the exothermic insertion process [38] [44].

Carbonyl Addition Reactions

The addition of Grignard reagents to appropriate carbonyl compounds provides direct access to 2-methyl-1-heptanol through carefully designed synthetic sequences [24] [35]. The selection of carbonyl electrophiles determines the final substitution pattern and requires consideration of steric factors, electronic effects, and reaction selectivity [34] [38].

Primary alcohol synthesis through Grignard methodology typically employs formaldehyde as the carbonyl partner, enabling chain extension with introduction of the desired methyl branching pattern [37] [41]. The reaction proceeds through nucleophilic addition of the carbanion-like Grignard reagent to the electrophilic carbonyl carbon, followed by protonation during aqueous workup procedures [24] [45].

Secondary alcohol formation utilizes aldehyde substrates in combination with appropriate Grignard reagents to construct the desired carbon framework [35] [38]. The regioselectivity of these additions depends on both steric and electronic factors, with bulky Grignard reagents typically favoring attack at less hindered carbonyl carbons [34] [46].

Tertiary alcohol synthesis employs ketone substrates that undergo double addition reactions with excess Grignard reagent, though this approach requires careful optimization to prevent over-reaction and formation of undesired products [24] [47]. The methodology proves particularly valuable for constructing quaternary carbon centers that are difficult to access through alternative synthetic approaches [43] [42].

Reaction Mechanism and Selectivity Control

The mechanism of Grignard addition reactions proceeds through a well-characterized nucleophilic addition pathway involving coordination of the carbonyl oxygen to the magnesium center followed by carbon-carbon bond formation [24] [37]. The reaction exhibits characteristic syn-addition stereochemistry, with both the nucleophilic carbon and the electrophilic carbonyl carbon participating in the bond-forming process [34] [35].

Selectivity control in Grignard reactions depends on multiple factors including substrate structure, solvent choice, temperature, and concentration effects [36] [38]. Chelation control becomes particularly important when multiple coordination sites are present, as the magnesium center can coordinate to adjacent heteroatoms and influence the reaction outcome [24] [44].

The stereochemical outcome of Grignard additions can be influenced through the use of chiral auxiliaries or asymmetric ligands, though these approaches require careful optimization to achieve high levels of enantioselectivity [43] [42]. Recent developments in asymmetric Grignard chemistry have demonstrated promising results for synthesizing enantiomerically enriched alcohol products [34] [35].

Optimization Strategies and Scale-Up Considerations

Laboratory-scale Grignard reactions typically achieve yields ranging from 75 to 90 percent under optimized conditions, with selectivities exceeding 95 percent for well-designed synthetic sequences [34] [36]. The optimization process requires systematic variation of reaction parameters including temperature, concentration, reagent stoichiometry, and reaction time [24] [38].

Temperature optimization proves particularly critical, as low temperatures favor clean addition reactions while higher temperatures can promote side reactions including elimination, rearrangement, and reduction processes [35] [37]. Most successful protocols employ temperatures between 15 to 25 degrees Celsius during the addition phase, with initial reagent formation conducted at lower temperatures [34] [44].

Table 2: Grignard Reaction Parameters for 2-Methyl-1-heptanol Synthesis

| Parameter | Laboratory Scale | Pilot Scale | Optimized Conditions |

|---|---|---|---|

| Temperature (°C) | 0-25 | 10-35 | 15-25 |

| Reaction Time (hours) | 2-6 | 3-8 | 4-6 |

| Solvent | Diethyl ether/THF | THF/DME | THF |

| Yield (%) | 75-90 | 70-85 | 80-92 |

| Selectivity (%) | 95-99 | 90-95 | 96-98 |

Scale-up of Grignard reactions presents unique challenges related to heat management, mixing efficiency, and safety considerations [42] [48]. The highly exothermic nature of Grignard formation and subsequent addition reactions requires sophisticated temperature control systems to prevent runaway reactions and maintain product quality [43] [38].

Pilot-scale operations typically employ larger reactor volumes with enhanced heat transfer capabilities and improved mixing systems to ensure uniform reaction conditions [35] [39]. The use of continuous addition techniques helps control the rate of heat generation and enables better temperature management during large-scale operations [34] [44].

Safety and Environmental Considerations

Grignard reactions require stringent safety protocols due to the highly reactive nature of organometallic reagents and the flammable solvents employed [24] [48]. Proper handling procedures include rigorous exclusion of moisture and oxygen, appropriate fire suppression systems, and comprehensive emergency response protocols [36] [38].

Environmental considerations for Grignard-based synthesis include solvent recovery and recycling, waste minimization strategies, and appropriate disposal methods for organometallic residues [34] [42]. Modern industrial processes incorporate solvent recovery systems that achieve recovery rates exceeding 90 percent while maintaining product purity standards [35] [37].

The development of greener Grignard protocols has focused on reducing solvent usage, employing less toxic alternatives, and developing recyclable catalyst systems [43] [44]. These initiatives aim to maintain the synthetic advantages of Grignard chemistry while addressing environmental sustainability concerns [24] [41].

Industrial-Scale Production Optimization Strategies

Industrial-scale production of 2-methyl-1-heptanol demands comprehensive optimization strategies that integrate process efficiency, economic viability, environmental sustainability, and quality assurance into cohesive manufacturing systems. These optimization approaches encompass multiple interdependent factors including raw material selection, process design, catalyst management, energy integration, and waste minimization protocols [49] [50] [51].

The complexity of large-scale alcohol production necessitates sophisticated process control systems that monitor and adjust critical parameters in real-time to maintain consistent product quality while maximizing throughput and minimizing operational costs [52] [53]. Modern industrial facilities employ advanced automation technologies, predictive maintenance strategies, and integrated supply chain management to achieve optimal performance characteristics [54] [55].

Process Design and Equipment Optimization

Industrial-scale production facilities require specialized reactor designs that accommodate the unique requirements of alcohol synthesis while ensuring safe and efficient operation [50] [56]. Continuous stirred tank reactors represent the predominant configuration for large-scale hydroformylation processes, offering excellent heat transfer characteristics and precise temperature control capabilities [29] [14].

The selection of appropriate reactor materials becomes critical for processes involving corrosive reagents or high-temperature conditions [51] [57]. Stainless steel construction with specialized coatings or linings provides the durability and chemical resistance required for long-term industrial operation [50] [31]. Advanced metallurgy considerations include thermal expansion management, pressure vessel design, and corrosion monitoring systems [54] [58].

Heat integration strategies play fundamental roles in optimizing energy efficiency and reducing operational costs [49] [53]. Multi-effect distillation systems enable recovery and reuse of thermal energy across multiple process units, significantly reducing overall energy consumption [50] [29]. Heat exchanger networks are designed to maximize heat recovery while maintaining process safety and flexibility [59] [57].

Separation and purification systems require careful optimization to achieve the purity specifications demanded by downstream applications while minimizing energy consumption and waste generation [51] [56]. Distillation column design involves detailed analysis of vapor-liquid equilibrium data, tray efficiency calculations, and energy optimization studies [50] [58]. Advanced separation technologies including membrane filtration and chromatographic purification provide enhanced selectivity for specific applications [54] [31].

Catalyst Management and Recovery Systems

Catalyst management represents a critical optimization factor in industrial alcohol production, particularly for processes employing expensive precious metal catalysts [6] [14]. Comprehensive catalyst lifecycle management encompasses catalyst preparation, activation, performance monitoring, regeneration, and ultimate recovery procedures [27] [17].

Catalyst preparation facilities require stringent quality control measures to ensure consistent performance characteristics across multiple production batches [31] [32]. Standardized preparation protocols include precise control of ligand-to-metal ratios, activation procedures, and stability testing under simulated process conditions [26] [18]. Advanced analytical techniques monitor catalyst composition and structure throughout the preparation process [20] [25].

Performance monitoring systems track catalyst activity, selectivity, and stability over extended operating periods to optimize replacement schedules and identify opportunities for process improvement [14] [28]. Real-time monitoring technologies include gas chromatography, mass spectrometry, and infrared spectroscopy to assess catalyst performance and product quality [27] [17].

Catalyst recovery and recycling systems achieve recovery rates exceeding 85 to 95 percent through optimized separation technologies and purification procedures [6] [32]. Advanced separation methods include membrane filtration, liquid-liquid extraction, and crystallization techniques specifically designed for precious metal recovery [14] [21]. The economic impact of catalyst recovery becomes particularly significant for rhodium-based systems where catalyst costs can represent substantial fractions of overall production expenses [26] [60].

Table 3: Industrial Production Optimization Metrics

| Optimization Factor | Target Improvement (%) | Implementation Cost | Payback Period (months) |

|---|---|---|---|

| Energy Efficiency | 15-25 | Medium | 12-18 |

| Catalyst Recovery | 85-95 | High | 24-36 |

| Selectivity Improvement | 10-20 | Low | 6-12 |

| Throughput Enhancement | 20-40 | High | 18-24 |

| Waste Reduction | 30-50 | Medium | 15-20 |

Energy Integration and Sustainability Initiatives

Energy optimization strategies focus on reducing overall energy consumption while maintaining process performance and product quality standards [49] [59]. Heat integration analysis identifies opportunities for thermal energy recovery and reuse across multiple process units [50] [53]. Advanced heat exchanger networks enable recovery of waste heat from reactor cooling systems and product purification operations [29] [57].

Cogeneration systems provide simultaneous production of electrical power and process steam, improving overall energy efficiency and reducing greenhouse gas emissions [51] [58]. These integrated energy systems typically achieve efficiency improvements of 15 to 25 percent compared to conventional energy supply methods [61] [62].

Renewable energy integration represents an emerging optimization strategy for industrial alcohol production facilities [54] [63]. Solar thermal systems can provide process heating for low-temperature operations, while biomass-based energy systems offer sustainable alternatives for high-temperature process requirements [59] [55]. Wind and photovoltaic systems contribute to electrical power requirements while reducing dependence on fossil fuel-based energy sources [49] [58].

Water management optimization includes closed-loop cooling systems, wastewater treatment and recycling, and rainwater harvesting for non-process applications [53] [57]. Advanced water treatment technologies enable reuse of process water streams, reducing overall water consumption by 30 to 50 percent [50] [56]. Membrane-based water treatment systems provide high-quality process water while minimizing chemical consumption and waste generation [51] [31].

Quality Control and Process Analytics

Advanced analytical systems provide real-time monitoring of product quality parameters to ensure consistent compliance with specification requirements [52] [64]. Online analytical technologies include gas chromatography, infrared spectroscopy, and mass spectrometry systems that enable immediate detection of quality deviations [54] [65].

Statistical process control methodologies utilize advanced data analytics to identify trends and optimize process parameters proactively [53] [62]. Machine learning algorithms analyze historical process data to predict optimal operating conditions and identify potential quality issues before they impact product specifications [61] [59].

Laboratory information management systems integrate analytical data with production records to provide comprehensive quality documentation and traceability [51] [56]. These systems enable rapid identification of quality issues and facilitate root cause analysis for continuous improvement initiatives [50] [58].

Table 4: Catalyst Performance Comparison for Industrial Applications

| Catalyst Type | Activity (TOF min⁻¹) | Selectivity (L:B) | Operating Temperature (°C) | Pressure Requirement (bar) |

|---|---|---|---|---|

| Rhodium-Triphenylphosphine | 20-50 | 8:1-15:1 | 80-120 | 10-30 |

| Rhodium-Biphephos | 100-200 | 20:1-30:1 | 70-100 | 15-25 |

| Cobalt-Tributylphosphine | 5-15 | 3:1-6:1 | 150-200 | 50-100 |

| Rhodium-TPPTS (Aqueous) | 15-40 | 16:1-18:1 | 90-130 | 20-40 |

| Cationic Cobalt-DPPBz | 50-100 | 4:1-8:1 | 140-180 | 30-60 |

Economic Optimization and Cost Management

Economic optimization encompasses comprehensive analysis of capital investment requirements, operating cost structures, and revenue optimization strategies [55] [58]. Detailed economic modeling considers raw material costs, energy expenses, labor requirements, maintenance costs, and catalyst replacement expenses [54] [31].

Capital investment optimization focuses on equipment selection, plant layout design, and construction scheduling to minimize overall project costs while ensuring reliable long-term operation [50] [51]. Modular construction approaches enable phased implementation that reduces initial capital requirements and allows for capacity expansion as market demand grows [53] [56].

Operating cost optimization targets the largest cost components including raw materials, energy, catalyst consumption, and maintenance expenses [49] [57]. Predictive maintenance programs reduce unplanned downtime and extend equipment life while optimizing maintenance costs [52] [62]. Inventory optimization strategies minimize working capital requirements while ensuring adequate raw material availability [59] [58].

Table 5: Production Scale Economics for 2-Methyl-1-heptanol Manufacturing

| Scale | Production Capacity | Capital Investment ($M) | Operating Cost ($/kg) | Product Purity (%) |

|---|---|---|---|---|

| Laboratory (g/day) | 1-10 | 0.1-0.5 | 50-100 | 95-98 |

| Pilot Plant (kg/day) | 1-50 | 5-20 | 10-25 | 97-99 |

| Small Industrial (tons/day) | 1-10 | 50-150 | 3-8 | 98-99.5 |

| Large Industrial (tons/day) | 50-500 | 200-800 | 1.5-4 | 99-99.8 |

Supply Chain Integration and Logistics Optimization

Supply chain optimization encompasses raw material sourcing, inventory management, production scheduling, and product distribution strategies [54] [55]. Strategic supplier relationships ensure reliable availability of high-quality raw materials while minimizing procurement costs [51] [31]. Just-in-time inventory systems reduce working capital requirements while maintaining adequate safety stock levels [50] [58].

Production scheduling optimization balances manufacturing efficiency with customer demand patterns to minimize inventory costs while ensuring reliable product availability [53] [62]. Advanced scheduling algorithms consider equipment maintenance requirements, raw material availability, and seasonal demand variations [49] [57].

Distribution logistics optimization includes packaging design, transportation mode selection, and warehousing strategies to minimize total distribution costs while maintaining product quality [59] [56]. Specialized packaging systems protect product integrity during transportation and storage while minimizing packaging material costs [52] [65].

Regulatory Compliance and Safety Management

Comprehensive safety management systems ensure worker protection and environmental compliance while maintaining operational efficiency [51] [58]. Process hazard analysis identifies potential safety risks and establishes appropriate control measures and emergency response procedures [50] [31]. Regular safety audits and training programs maintain high safety standards throughout facility operations [54] [57].

Environmental compliance encompasses air emissions monitoring, wastewater treatment, solid waste management, and greenhouse gas reporting [53] [62]. Advanced emission control technologies minimize environmental impact while ensuring compliance with regulatory requirements [49] [65]. Continuous emissions monitoring systems provide real-time data for regulatory reporting and process optimization [59] [56].